molecular formula C14H9Cl4NO4 B14645438 1,3,5-Trichloro-2-[3-(2-chloroethoxy)-4-nitrophenoxy]benzene CAS No. 55751-92-3

1,3,5-Trichloro-2-[3-(2-chloroethoxy)-4-nitrophenoxy]benzene

Cat. No.: B14645438
CAS No.: 55751-92-3
M. Wt: 397.0 g/mol
InChI Key: UGIIODMUGZEZDW-UHFFFAOYSA-N
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Description

1,3,5-Trichloro-2-[3-(2-chloroethoxy)-4-nitrophenoxy]benzene: is an organochlorine compound characterized by the presence of multiple chlorine atoms and a nitro group attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3,5-Trichloro-2-[3-(2-chloroethoxy)-4-nitrophenoxy]benzene typically involves multiple steps, starting with the chlorination of benzene to form trichlorobenzene. This is followed by the introduction of the nitro group and the chloroethoxy group through nucleophilic substitution reactions. The reaction conditions often require the use of catalysts and specific solvents to achieve the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale chlorination and nitration processes, utilizing continuous flow reactors to ensure consistent product quality. The use of advanced purification techniques, such as distillation and crystallization, is essential to obtain high-purity this compound.

Chemical Reactions Analysis

Types of Reactions

1,3,5-Trichloro-2-[3-(2-chloroethoxy)-4-nitrophenoxy]benzene undergoes various chemical reactions, including:

    Oxidation: The nitro group can be further oxidized to form different functional groups.

    Reduction: The nitro group can be reduced to an amine group under specific conditions.

    Substitution: The chlorine atoms can be substituted with other nucleophiles, such as hydroxyl or amino groups.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Sodium hydroxide, ammonia.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group can yield 1,3,5-Trichloro-2-[3-(2-chloroethoxy)-4-aminophenoxy]benzene.

Scientific Research Applications

1,3,5-Trichloro-2-[3-(2-chloroethoxy)-4-nitrophenoxy]benzene has several scientific research applications, including:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Studied for its potential effects on biological systems, including its interactions with enzymes and receptors.

    Medicine: Investigated for its potential use in drug development, particularly in targeting specific molecular pathways.

    Industry: Utilized in the production of specialty chemicals and materials, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 1,3,5-Trichloro-2-[3-(2-chloroethoxy)-4-nitrophenoxy]benzene involves its interaction with specific molecular targets, such as enzymes and receptors. The nitro group and chlorine atoms play a crucial role in these interactions, influencing the compound’s reactivity and binding affinity. The pathways involved may include oxidative stress, signal transduction, and metabolic processes.

Comparison with Similar Compounds

Similar Compounds

  • 1,3,5-Trichloro-2-[2-(2-chloroethoxy)ethoxy]benzene
  • 1,2,3,5-Tetrachloro-4-[2-(2-chloroethoxy)ethoxy]benzene
  • 1,2,4-Trichloro-5-(2,4,5-trichlorobenzyl)benzene

Uniqueness

1,3,5-Trichloro-2-[3-(2-chloroethoxy)-4-nitrophenoxy]benzene is unique due to the presence of both a nitro group and multiple chlorine atoms, which confer distinct chemical properties and reactivity. This makes it particularly valuable in research and industrial applications where specific functional groups are required.

Properties

CAS No.

55751-92-3

Molecular Formula

C14H9Cl4NO4

Molecular Weight

397.0 g/mol

IUPAC Name

1,3,5-trichloro-2-[3-(2-chloroethoxy)-4-nitrophenoxy]benzene

InChI

InChI=1S/C14H9Cl4NO4/c15-3-4-22-13-7-9(1-2-12(13)19(20)21)23-14-10(17)5-8(16)6-11(14)18/h1-2,5-7H,3-4H2

InChI Key

UGIIODMUGZEZDW-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1OC2=C(C=C(C=C2Cl)Cl)Cl)OCCCl)[N+](=O)[O-]

Origin of Product

United States

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